molecular formula C19H26N2O4S B1671430 Gemopatrilat CAS No. 160135-92-2

Gemopatrilat

Cat. No. B1671430
M. Wt: 378.5 g/mol
InChI Key: YRSVDSQRGBYVIY-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06486315B2

Procedure details

A three necked flask was charged with [S-(R*,R*)]-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid (10 g, 23.78 mmoles) and D,L-dithiothreitol (390 mg, 2.5 mmoles). The flask was flushed with nitrogen. Deoxygenated water (20 ml) was added to the flask and the mixture was cooled to 1° C. Cold (1° C.) deoxygenated sodium hydroxide solution (1.22 N, total 70 ml, 84 mmoles) was added slowly while maintaining the temperature of the reaction mixture between 1° C. and 4° C. After addition of the initial 10 v/v% of the sodium hydroxide solution, the remainder of the solution was added, maintaining the reaction temperature between −2° to 3° C. After stirring the reaction mxiture at −2° to 6° C. for 30 minutes, the reaction mixture was allowed to warm to room temperature. The reaction mixture was polish filtered into a crystallization flask and heated to 45° C. Deoxygenated acetic acid solution (1.06 N, 90 ml, 95 mmoles) was added while maintaining the reaction temperature between 41° and 46° C. The crystal slurry was stirred at 41° to 46° C. for 20 minutes and then allowed to cool to room temperature. After stirring at room temperature for 30 minutes, the product was filtered and washed with water (100 ml) and dried in a vacuum oven at 51° C./4.1 inch Hg to afford 8.45 g of title product having laboratory HPLC of 99.75 area percent.
Name
6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([S:4][CH:5]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:6]([NH:8][CH:9]1[C:15](=[O:16])[N:14]([CH2:17][C:18]([OH:20])=[O:19])[C:13]([CH3:22])([CH3:21])[CH2:12][CH2:11][CH2:10]1)=[O:7])(=O)C.SCC(C(CS)O)O.[OH-].[Na+].C(O)(=O)C>>[SH:4][CH:5]([CH2:23][C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)[C:6]([NH:8][CH:9]1[C:15](=[O:16])[N:14]([CH2:17][C:18]([OH:20])=[O:19])[C:13]([CH3:21])([CH3:22])[CH2:12][CH2:11][CH2:10]1)=[O:7] |f:2.3|

Inputs

Step One
Name
6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)SC(C(=O)NC1CCCC(N(C1=O)CC(=O)O)(C)C)CC1=CC=CC=C1
Name
Quantity
390 mg
Type
reactant
Smiles
SCC(O)C(O)CS
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mxiture at −2° to 6° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with nitrogen
ADDITION
Type
ADDITION
Details
Deoxygenated water (20 ml) was added to the flask
ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture between 1° C. and 4° C
ADDITION
Type
ADDITION
Details
the remainder of the solution was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature between −2° to 3° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
filtered into a crystallization flask
TEMPERATURE
Type
TEMPERATURE
Details
heated to 45° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature between 41° and 46° C
STIRRING
Type
STIRRING
Details
The crystal slurry was stirred at 41° to 46° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with water (100 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 51° C./4.1 inch Hg

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
SC(C(=O)NC1CCCC(N(C1=O)CC(=O)O)(C)C)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.45 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06486315B2

Procedure details

A three necked flask was charged with [S-(R*,R*)]-6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid (10 g, 23.78 mmoles) and D,L-dithiothreitol (390 mg, 2.5 mmoles). The flask was flushed with nitrogen. Deoxygenated water (20 ml) was added to the flask and the mixture was cooled to 1° C. Cold (1° C.) deoxygenated sodium hydroxide solution (1.22 N, total 70 ml, 84 mmoles) was added slowly while maintaining the temperature of the reaction mixture between 1° C. and 4° C. After addition of the initial 10 v/v% of the sodium hydroxide solution, the remainder of the solution was added, maintaining the reaction temperature between −2° to 3° C. After stirring the reaction mxiture at −2° to 6° C. for 30 minutes, the reaction mixture was allowed to warm to room temperature. The reaction mixture was polish filtered into a crystallization flask and heated to 45° C. Deoxygenated acetic acid solution (1.06 N, 90 ml, 95 mmoles) was added while maintaining the reaction temperature between 41° and 46° C. The crystal slurry was stirred at 41° to 46° C. for 20 minutes and then allowed to cool to room temperature. After stirring at room temperature for 30 minutes, the product was filtered and washed with water (100 ml) and dried in a vacuum oven at 51° C./4.1 inch Hg to afford 8.45 g of title product having laboratory HPLC of 99.75 area percent.
Name
6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([S:4][CH:5]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:6]([NH:8][CH:9]1[C:15](=[O:16])[N:14]([CH2:17][C:18]([OH:20])=[O:19])[C:13]([CH3:22])([CH3:21])[CH2:12][CH2:11][CH2:10]1)=[O:7])(=O)C.SCC(C(CS)O)O.[OH-].[Na+].C(O)(=O)C>>[SH:4][CH:5]([CH2:23][C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)[C:6]([NH:8][CH:9]1[C:15](=[O:16])[N:14]([CH2:17][C:18]([OH:20])=[O:19])[C:13]([CH3:21])([CH3:22])[CH2:12][CH2:11][CH2:10]1)=[O:7] |f:2.3|

Inputs

Step One
Name
6-[[2-(acetylthio)-1-oxo-3-phenylpropyl]amino]hexahydro-2,2-dimethyl-7-oxo-1H-azepine-1-acetic acid
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)SC(C(=O)NC1CCCC(N(C1=O)CC(=O)O)(C)C)CC1=CC=CC=C1
Name
Quantity
390 mg
Type
reactant
Smiles
SCC(O)C(O)CS
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mxiture at −2° to 6° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with nitrogen
ADDITION
Type
ADDITION
Details
Deoxygenated water (20 ml) was added to the flask
ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture between 1° C. and 4° C
ADDITION
Type
ADDITION
Details
the remainder of the solution was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature between −2° to 3° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
filtered into a crystallization flask
TEMPERATURE
Type
TEMPERATURE
Details
heated to 45° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature between 41° and 46° C
STIRRING
Type
STIRRING
Details
The crystal slurry was stirred at 41° to 46° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with water (100 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 51° C./4.1 inch Hg

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
SC(C(=O)NC1CCCC(N(C1=O)CC(=O)O)(C)C)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.45 g
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.